molecular formula C20H22F2N6O B1683966 N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide CAS No. 1004990-28-6

N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

Cat. No. B1683966
CAS RN: 1004990-28-6
M. Wt: 400.4 g/mol
InChI Key: MOZRQQTUYAYCQT-FQEVSTJZSA-N
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Description

This compound is an enantiopure stereoisomer of the drug, Janus kinase 3 (Jak3) inhibitor . It has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro heptan-7-amine . Compound ® - 6c exhibited an IC 50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The compound has a pyrrolo[2,3-d]pyrimidine core, which is a common structure in many pharmaceutical compounds . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The compound has been found to exhibit potent inhibitory activity against several key enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H22F2N6O . It has a molecular weight of 400.4 g/mol . The compound is also known by several synonyms, including PF-AKT400, akt inhibitor, and AKT protein kinase inhibitor .

Scientific Research Applications

Cancer Treatment

PF-AKT400 is a potent, ATP-competitive Akt inhibitor . It has been extensively studied for its potential in cancer treatment . The compound shows promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Selectivity Studies

PF-AKT400 provides significantly enhanced selectivity for Akt relative to earlier leads . This selectivity is crucial in minimizing the potential side effects of the drug .

Antitubercular Agents

Some derivatives of the compound have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential applications of PF-AKT400 in the treatment of tuberculosis .

Diabetes Treatment

The AKT pathway, which PF-AKT400 targets, plays a significant role in glucose uptake . Therefore, the compound might have potential applications in the treatment of type 2 diabetes .

Neurological Disorders

The AKT pathway is also associated with neuronal functions and neuroinflammation . Therefore, PF-AKT400 might have potential applications in the treatment of certain neurological disorders .

Antioxidant Regulation

The AKT pathway plays a role in the regulation of antioxidant proteins . Therefore, PF-AKT400 might have potential applications in conditions where regulation of antioxidant response is needed .

Future Directions

The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . It is a promising candidate for clinical evaluation .

properties

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

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